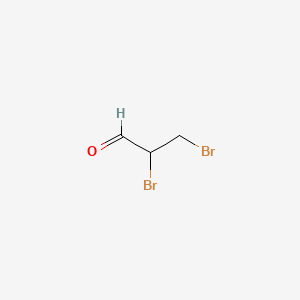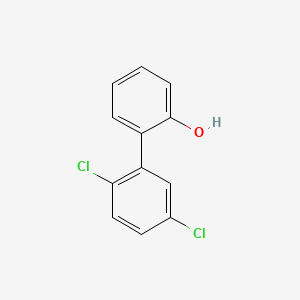![molecular formula C17H20N4 B1202964 2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline CAS No. 381202-58-0](/img/structure/B1202964.png)
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole and pyridazine derivatives often involves innovative techniques to introduce specific functional groups, enabling the formation of complex structures. For example, the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, facilitated by pyrrole-2-carboxylic acid, represents a method to synthesize diaryl amine products with moderate to good yields under specific conditions (Altman, Anderson, & Buchwald, 2008). Similarly, reactions involving 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline showcase another route to yield derivatives through the elimination of ethanethiol (Petrova et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of pyrrolopyridazine and aniline derivatives reveal the planarity and dihedral angles between different molecular planes, which are crucial for understanding the compound's electronic and physical properties. For instance, the structural analysis of isomeric chloro-aniline derivatives provides insights into the effects of chlorine substitution on molecular geometry, highlighting the importance of such substitutions on the overall molecular architecture (Su et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrolopyridazine and aniline derivatives often lead to products with unique electrochemical and photophysical properties. For example, the electropolymerization of N-functionalized pyrroles and dithienylpyrroles yields electroactive films with well-behaved electrochemical properties, demonstrating the potential for creating materials with specific electrochromic characteristics (Thompson et al., 2005).
Physical Properties Analysis
The physical properties of pyrrolopyridazine and aniline derivatives, such as their solubility, thermal stability, and morphological characteristics, are critical for their application in various domains. Studies have shown that copolymers of aniline and pyrrole exhibit amorphous behavior and unique morphological structures when synthesized under specific conditions, influencing their optical and electrochemical properties (Mavundla et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and interaction with other substances, are pivotal for their utility in synthesis and material science. For example, the synthesis and reactivity of pyridazine derivatives, starting from carboxylic acid derivatives, highlight the versatility of these compounds in forming products with antimicrobial activity, showcasing their potential in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline is involved in the synthesis of various heterocyclic compounds. For instance, heating N-(2-chloroallyl)anilines with polyphosphoric acid or boron trifluoride–methanol results in the formation of 2-methylindoles and related heterocycles, which are significant in pharmaceutical research and development (McDonald & Proctor, 1975).
Luminescent Materials Development
This compound has applications in the development of luminescent materials. Research on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives and their cyclometalation to produce tetradentate bis-cyclometalated platinum(II) complexes has shown significant potential in creating materials with high quantum yields and emissive properties at ambient temperature (Vezzu et al., 2010).
Organic Synthesis
The compound is also used in organic synthesis methodologies. For example, it has been utilized in the iodine-catalyzed synthesis of pyrrolo- and indolo[1,2-a] quinoxalines, which are important structures in many natural products and pharmaceuticals (Wang et al., 2015).
Pyrrolocarbazole Synthesis
It plays a role in the synthesis of pyrrolocarbazoles, compounds relevant in medicinal chemistry. A recent study described a multicomponent synthesis method for pyrrolo [3,4-a] carbazole-1,3-diones, highlighting the compound's utility in creating analogues of bioactive compounds (Bornadiego et al., 2019).
Propriétés
IUPAC Name |
2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-9-6-7-14(8-15(9)18)21-12(4)16-10(2)19-20-11(3)17(16)13(21)5/h6-8H,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKZEVMWVGYNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322457 | |
| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline | |
CAS RN |
381202-58-0 | |
| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)
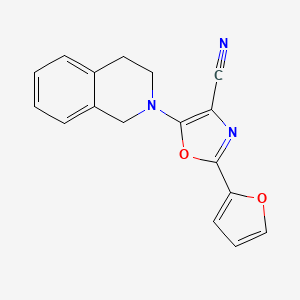
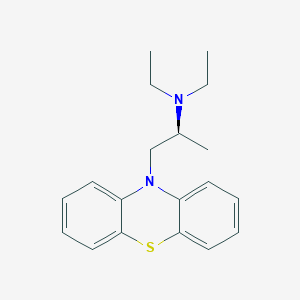
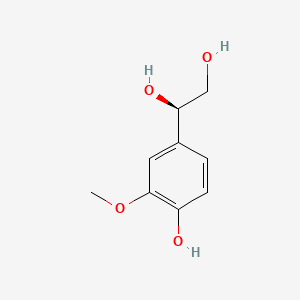
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
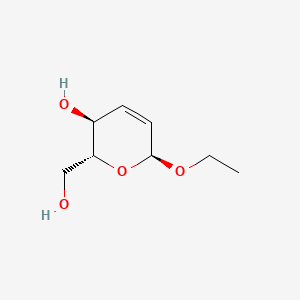
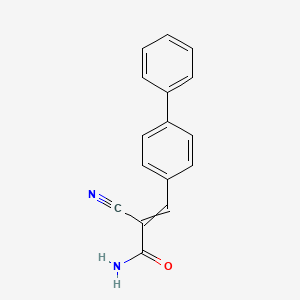
![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
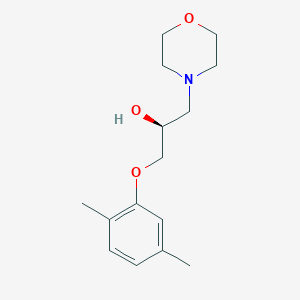
![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)
